N-phenyl-4-[5-(thiophen-2-yl)-2H-tetrazol-2-yl]piperidine-1-carbothioamide
Description
N-Phenyl-4-[5-(2-thienyl)-2H-1,2,3,4-tetraazol-2-yl]tetrahydro-1(2H)-pyridinecarbothioamide is a complex organic compound featuring a combination of phenyl, thienyl, tetraazole, and pyridinecarbothioamide groups
Properties
Molecular Formula |
C17H18N6S2 |
|---|---|
Molecular Weight |
370.5 g/mol |
IUPAC Name |
N-phenyl-4-(5-thiophen-2-yltetrazol-2-yl)piperidine-1-carbothioamide |
InChI |
InChI=1S/C17H18N6S2/c24-17(18-13-5-2-1-3-6-13)22-10-8-14(9-11-22)23-20-16(19-21-23)15-7-4-12-25-15/h1-7,12,14H,8-11H2,(H,18,24) |
InChI Key |
YQOIJKDFRGEXDQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1N2N=C(N=N2)C3=CC=CS3)C(=S)NC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Phenyl-4-[5-(2-thienyl)-2H-1,2,3,4-tetraazol-2-yl]tetrahydro-1(2H)-pyridinecarbothioamide typically involves multi-step reactions starting from commercially available precursors. One common route involves the following steps:
Formation of the Tetraazole Ring: The synthesis begins with the formation of the tetraazole ring by reacting thienyl-substituted hydrazine with an appropriate nitrile under acidic conditions.
Pyridinecarbothioamide Formation: The tetraazole intermediate is then reacted with a pyridinecarbothioamide derivative in the presence of a base to form the desired compound.
Phenyl Substitution: Finally, the phenyl group is introduced through a substitution reaction using phenyl halides and a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes:
Catalyst Selection: Using efficient catalysts to speed up reactions and increase selectivity.
Reaction Conditions: Optimizing temperature, pressure, and solvent conditions to maximize yield.
Purification Techniques: Employing advanced purification techniques such as recrystallization and chromatography to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
N-Phenyl-4-[5-(2-thienyl)-2H-1,2,3,4-tetraazol-2-yl]tetrahydro-1(2H)-pyridinecarbothioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups to their reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenyl and thienyl rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, copper catalysts for substitution reactions.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Reduced forms of functional groups.
Substitution Products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-Phenyl-4-[5-(2-thienyl)-2H-1,2,3,4-tetraazol-2-yl]tetrahydro-1(2H)-pyridinecarbothioamide has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Materials Science: Application in the development of novel materials with specific electronic or optical properties.
Biological Studies: Investigation of its biological activity, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of N-Phenyl-4-[5-(2-thienyl)-2H-1,2,3,4-tetraazol-2-yl]tetrahydro-1(2H)-pyridinecarbothioamide involves interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, or DNA.
Pathways Involved: The compound may inhibit or activate specific biochemical pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Thiazoles: Compounds with a thiazole ring, known for their diverse biological activities.
Pyridines: Compounds containing a pyridine ring, widely used in medicinal chemistry.
Uniqueness
N-Phenyl-4-[5-(2-thienyl)-2H-1,2,3,4-tetraazol-2-yl]tetrahydro-1(2H)-pyridinecarbothioamide is unique due to its combination of multiple functional groups, which imparts distinct chemical and biological properties not commonly found in simpler analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
